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Compound of Interest

1-Cyclopropylethylamine
Compound Name:

hydrochloride
CAS No.: 42390-64-7
Cat. No.: B1591356

Get Quote

\ J

CAS Number: 42390-64-7 (HCI Salt) | Free Base CAS: 1621-24-5 Formula: C

H
N

HCI Molecular Weight: 121.61 g/mol (Salt) | 85.15 g/mol (Free Base) IUPAC Name: 1-
Cyclopropylethanamine hydrochloride

Experimental Protocols for Spectral Acquisition

To ensure data integrity and reproducibility, the following sample preparation protocols are
recommended.

Nuclear Magnetic Resonance (NMR)[2][3][4]

¢ Solvent Selection:DMSO-d

is preferred over CDCI
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for the hydrochloride salt to ensure complete solubility and to visualize the exchangeable
ammonium protons (

).D
O may be used, but it will eliminate the ammonium signals due to deuterium exchange.

o Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO: 2.50
ppm).

Mass Spectrometry (MS)[5][6]

o Method: Electrospray lonization (ESI) in Positive Mode is standard for amine salts.

o Sample Prep: Dissolve 1 mg in 1 mL Methanol/Water (50:50) + 0.1% Formic Acid. Direct
infusion or LC-MS injection.

Infrared Spectroscopy (IR)[1][7][8]

» Method: Attenuated Total Reflectance (ATR) or KBr Pellet.

e Preparation: For KBr, mix 1-2 mg sample with 100 mg dry KBr; press into a transparent disc.

Nuclear Magnetic Resonance (NMR) Data[2][3][4][9]
[10]

The NMR spectrum of 1-Cyclopropylethylamine HCI is characterized by the distinct high-field
signals of the cyclopropyl ring and the deshielding effect of the ammonium group on the alpha-
methine proton.

H NMR Assignments (400 MHz, DMSO-d )
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C NMR Assignments (100 MHz, DMSO-d )
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Mass Spectrometry (MS) Fragmentation[6][11][12]

In Mass Spectrometry, the hydrochloride salt dissociates, and the cation [M+H]

is detected. Under fragmentation conditions (El or CID), the molecule undergoes characteristic
alpha-cleavage.

Key MS Signals

« Molecular lon [M+H]

86.1 (ESI Positive Mode)

o Base Peak (Fragment):

44.0

e Secondary Fragment:

70.0

Fragmentation Pathway Analysis
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The primary fragmentation pathway is alpha-cleavage adjacent to the nitrogen atom. The bond
between the alpha-carbon and the cyclopropyl ring is weaker or leads to a more stable neutral
loss compared to the methyl loss.

o Path A (Dominant): Loss of the Cyclopropyl radical (Mass 41)

Formation of the ethylidene-ammonium ion (
44).

e Path B (Minor): Loss of the Methyl radical (Mass 15)

Formation of the cyclopropyl-methaniminium ion (

70).
Loss of
Cyclopropy! Radical
(Mass 41)
Loss of
Methyl Radical
(Mass 15) Base Peak

Alpha Cleavage (Path A [CH3-CH=NHZ]+
m/z 44

Molecular lon [M+H]+
m/z 86

------------- Minor Peak
b [Cp-CH=NH2]+
m/z 70

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway showing the dominance of the m/z 44 ion via alpha-
cleavage.

Infrared Spectroscopy (IR)[1][7][8]

The IR spectrum confirms the presence of the amine salt and the cyclopropyl moiety.
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Synthesis Validation & Purity Context

When analyzing this compound for drug development:

Chiral Purity: 1-Cyclopropylethylamine has a chiral center. The NMR data above represents
the racemate or a pure enantiomer (spectra are identical in achiral environments). To
determine enantiomeric excess (ee%), use Chiral HPLC or run NMR with a chiral shift
reagent (e.g., Mosher's acid chloride derivative).

Salt Stoichiometry: Elemental Analysis (CHN) or lon Chromatography (IC) for Chloride
content should be used to confirm the mono-hydrochloride stoichiometry (Theoretical CI:
~29.1%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Cyclopropylamine [webbook.nist.gov]

e To cite this document: BenchChem. [Spectral Characterization Guide: 1-
Cyclopropylethylamine Hydrochloride[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591356/docs#spectral-characterization-guide-1-
cyclopropylethylamine-hydrochloride-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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